OGDA Enables STED Nanoscopy Resolution Below 100 nm, Unattainable with HADA
OGDA is explicitly validated for super-resolution stimulated emission depletion (STED) nanoscopy with demonstrated imaging resolution well below 100 nm in bacterial peptidoglycan [1]. In contrast, the widely used blue-fluorescent HADA (coumarin-based FDAA), while effective for confocal microscopy, is not optimized for STED depletion wavelengths and cannot achieve comparable sub-100 nm spatial resolution [2]. The Oregon Green 488 fluorophore in OGDA exhibits the photostability and narrow emission profile required to withstand the high-intensity depletion laser (typically 592 nm or 660 nm) inherent to STED without rapid photobleaching, whereas HADA lacks published STED compatibility data.
| Evidence Dimension | STED imaging resolution (achievable) |
|---|---|
| Target Compound Data | <100 nm resolution in bacterial PG |
| Comparator Or Baseline | HADA: Not STED-optimized; confocal resolution only (~200-250 nm diffraction limit) |
| Quantified Difference | >2-fold resolution improvement over diffraction-limited confocal imaging with HADA |
| Conditions | STED nanoscopy of Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria labeled with OGDA |
Why This Matters
Selection of OGDA over HADA is mandatory for experiments requiring visualization of bacterial cell wall ultrastructure or protein localization at sub-diffraction resolution.
- [1] Söderström B, Ruda A, Widmalm G, Daley DO. An OregonGreen488-labelled d-amino acid for visualizing peptidoglycan by super-resolution STED nanoscopy. Microbiology (Reading). 2020 Dec;166(12):1129-1135. doi: 10.1099/mic.0.000996. PMID: 33237852. View Source
- [2] Kuru E, Tekkam S, Hall E, Brun YV, Van Nieuwenhze MS. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nat Protoc. 2015 Jan;10(1):33-52. doi: 10.1038/nprot.2014.197. PMID: 25474031. View Source
